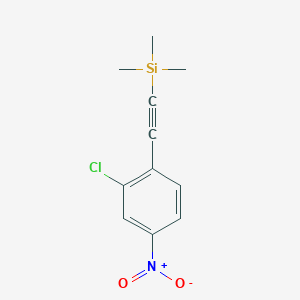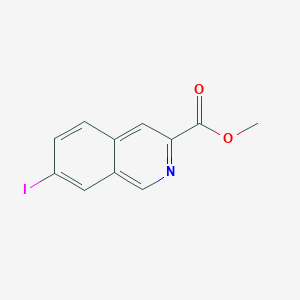![molecular formula C9H6N2S B13665093 5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)
5-Methylbenzo[d]thiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylbenzo[d]thiazole-2-carbonitrile is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a methyl group at the 5th position and a cyano group at the 2nd position. It is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d]thiazole-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of p-toluidine with Appel salt in the presence of pyridine in dichloromethane at room temperature. This reaction yields an imino-1,2,3-dithiazole intermediate, which is then cyclized to form the desired benzothiazole compound .
Another method involves the use of 5-bromo-2-methylbenzothiazole as a starting material. This compound is reacted with zinc cyanide and tetrakis(triphenylphosphine)palladium in dry dimethylformamide under an argon atmosphere. The reaction mixture is stirred at 80°C for 16 hours, followed by purification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methylbenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Methylbenzo[d]thiazole-2-carbonitrile varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial for treating conditions like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, blocking its activity and preventing the breakdown of neurotransmitters.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzo[d]thiazole-5-carbonitrile: Similar structure but with the cyano group at the 5th position.
2-Methylbenzothiazole: Lacks the cyano group, making it less reactive in certain chemical reactions.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a similar fused ring structure but with different substituents, leading to varied biological activities.
Uniqueness
5-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a monoamine oxidase inhibitor sets it apart from other benzothiazole derivatives, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C9H6N2S |
|---|---|
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
5-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 |
Clave InChI |
BZWGKZHFQGGHNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



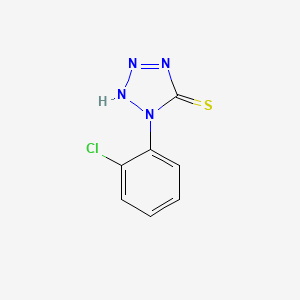
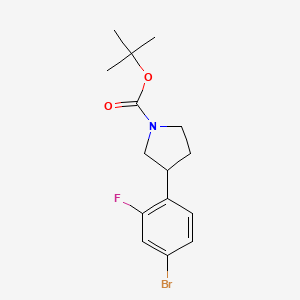
![2-Bromo-3-methyl-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665039.png)
![5-(Methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13665045.png)
![2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13665053.png)


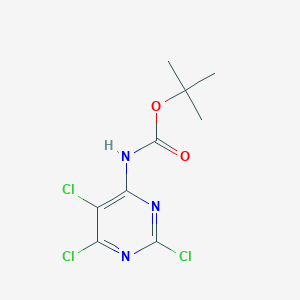

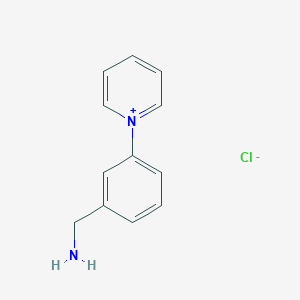
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
